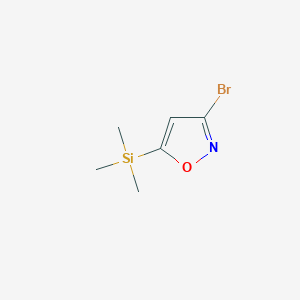
1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Hydroxy-6-methylpyridin-3-yl)ethan-1-one, also known as 4-hydroxy-6-methylpyridin-3-ol, is a chemical compound that is used in a variety of applications. It is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a catalyst in organic reactions. This compound has been studied extensively in recent years due to its potential applications in various scientific research fields.
科学研究应用
1-(4-Hydroxy-6-methylpyridin-3-yl)ethan-1-one has been used in a variety of scientific research fields. It has been used as a substrate in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and other organic materials. It has also been studied as a potential catalyst in organic reactions. In addition, this compound has been used in the study of biochemical and physiological processes, such as enzyme kinetics and signal transduction pathways.
作用机制
The mechanism of action of 1-(4-Hydroxy-6-methylpyridin-3-yl)ethan-1-one is not fully understood. However, it is believed to act as a substrate in the synthesis of various organic compounds, as well as a catalyst in organic reactions. It is also thought to interact with various biochemical and physiological processes, such as enzyme kinetics and signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Hydroxy-6-methylpyridin-3-yl)ethan-1-one are not fully understood. However, it is believed to interact with various biochemical and physiological processes, such as enzyme kinetics and signal transduction pathways. In addition, this compound has been studied as a potential catalyst in organic reactions.
实验室实验的优点和局限性
1-(4-Hydroxy-6-methylpyridin-3-yl)ethan-1-one has several advantages and limitations for use in laboratory experiments. The advantages of using this compound include its low cost and availability, as well as its ability to act as a substrate in the synthesis of various organic compounds. Additionally, this compound has been studied as a potential catalyst in organic reactions. The limitations of using this compound include its potential toxicity, as well as its lack of specificity in some applications.
未来方向
For research involving this compound include its use as a substrate in the synthesis of pharmaceuticals, dyes, and other organic compounds. Additionally, further research could be conducted to explore the potential of this compound as a catalyst in organic reactions. Additionally, further research could be conducted to explore the biochemical and physiological effects of this compound, as well as its potential toxicity. Finally, further research could be conducted to explore the potential of this compound as an inhibitor of various biochemical and physiological processes, such as enzyme kinetics and signal transduction pathways.
合成方法
1-(4-Hydroxy-6-methylpyridin-3-yl)ethan-1-one is synthesized via a two-step reaction. The first step involves the reaction of 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-onemethylpyridine with ethyl chloroformate in the presence of triethylamine to form the ethyl ester of 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-onemethylpyridin-3-ol. The second step involves the hydrolysis of the ethyl ester to form the desired product.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one involves the conversion of 4-hydroxy-6-methylpyridin-3-ol to the corresponding aldehyde, followed by a nucleophilic addition reaction with ethanone.", "Starting Materials": [ "4-hydroxy-6-methylpyridin-3-ol", "Sodium periodate", "Sodium bisulfite", "Sodium hydroxide", "Ethanone", "Acetic acid", "Sodium acetate", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium chloride", "Magnesium sulfate", "Sodium sulfate", "Silica gel" ], "Reaction": [ "Step 1: Oxidation of 4-hydroxy-6-methylpyridin-3-ol to 4-formyl-6-methylpyridin-3-ol using sodium periodate", "Step 2: Reduction of 4-formyl-6-methylpyridin-3-ol to 4-hydroxy-6-methylpyridin-3-ol using sodium bisulfite", "Step 3: Conversion of 4-hydroxy-6-methylpyridin-3-ol to 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one via nucleophilic addition reaction with ethanone in the presence of sodium hydroxide", "Step 4: Purification of the product using column chromatography with silica gel as the stationary phase and a mixture of methanol and diethyl ether as the mobile phase", "Step 5: Recrystallization of the purified product from a mixture of acetic acid and water", "Step 6: Drying of the product under vacuum over magnesium sulfate and sodium sulfate", "Step 7: Characterization of the product using various spectroscopic techniques such as NMR, IR, and mass spectrometry" ] } | |
CAS 编号 |
1256790-03-0 |
产品名称 |
1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one |
分子式 |
C8H9NO2 |
分子量 |
151.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




